molecular formula C11H11BrClN3O B1383087 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-09-1

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1383087
CAS No.: 1416713-09-1
M. Wt: 316.58 g/mol
InChI Key: XQYWGFIRQFZDIZ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a specialized heterocyclic building block designed for pharmaceutical research and the synthesis of novel chemical entities . The compound belongs to the pyrazolopyridine family, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with a variety of biological targets . The bromo and chloro substituents at the 3- and 4-positions of the fused ring system serve as excellent handles for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position acts as a protecting group for the pyrazole nitrogen, which can be strategically removed in later synthetic stages to access a wider array of functionalized derivatives . This reagent is particularly valuable in constructing targeted libraries for high-throughput screening and in the development of potential kinase inhibitors, making it a crucial tool for researchers in drug discovery programs .

Properties

IUPAC Name

3-bromo-4-chloro-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3O/c12-11-10-7(13)5-14-6-8(10)16(15-11)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYWGFIRQFZDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Palladium-Catalyzed Cross-Coupling Strategy

One of the most documented and efficient methods to prepare this compound involves a palladium-catalyzed cross-coupling reaction between a pyrazole boronate ester and a halogenated benzonitrile derivative.

Key Steps:
  • Starting Materials:

    • 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (boronate ester derivative)
    • 4-bromo-2-chlorobenzonitrile
  • Reaction Conditions:

    • Catalyst: Palladium(II) acetate (Pd(OAc)2)
    • Ligand: Triphenylphosphine (PPh3)
    • Base: Suitable base (often potassium carbonate or similar)
    • Solvent: Acetonitrile-water mixture
    • Elevated temperature (typically reflux or 80-100°C)
  • Reaction Mechanism:

    • Suzuki-Miyaura cross-coupling forming the C-C bond between the pyrazole ring and the halogenated aromatic ring.
  • Post-Reaction Treatment:

    • Acidic treatment with catalytic hydrochloric acid in methanol to remove protecting groups or convert intermediates.
    • Neutralization with base.
    • Isolation and purification of the final compound.

This method is described in detail in European Patent EP 3280710 B1 and provides a robust route with good yields and scalability.

Step Reagents/Conditions Purpose Notes
a Pd(OAc)2, PPh3, base, acetonitrile-water, heat Cross-coupling Forms C-C bond between pyrazole and aromatic ring
b Catalytic HCl in methanol Deprotection/functional group transformation Ensures correct substitution pattern
c Base addition Neutralization Prepares for isolation
d Isolation and purification Product recovery Yields pure 3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)pyrazolo[3,4-c]pyridine

Ring-Closure Reaction of Pyridinecarboxaldehyde Derivatives

Another preparative approach involves the ring-closure reaction of 2-chloro-3-pyridinecarboxaldehyde derivatives under catalytic conditions to form the pyrazolo[3,4-c]pyridine core.

Key Features:

This method is advantageous due to the use of inexpensive and readily available starting materials, mild reaction conditions, and relatively high yields. The ring closure is facilitated by the catalytic action of oxammonium hydrochloride, which promotes cyclization to form the fused heterocyclic system.

Parameter Condition/Value Remarks
Starting material 2-chloro-3-pyridinecarboxaldehyde Readily available
Catalyst Oxammonium hydrochloride Promotes ring closure
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Base Triethylamine Neutralizes acid formed
Temperature 60°C Mild heating
Reaction time 6–8 hours Monitored by TLC
Yield 43–85% Depends on catalyst ratio

This approach is more general for pyrazolo[3,4-b]pyridine derivatives but can be adapted for the target compound with appropriate substituents.

Multicomponent Bicyclization Strategy

A more recent and innovative method involves a four-component bicyclization reaction that constructs multicyclic pyrazolo[3,4-b]pyridine derivatives, which can be adapted for the synthesis of related pyrazolo[3,4-c]pyridines.

Key Features:
  • Reactants include arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones or pyranones.
  • The reaction proceeds via a cascade sequence involving Knoevenagel condensation, Michael addition, and double cyclization.
  • Microwave-assisted heating can be used to enhance reaction rates and yields.
  • Provides access to diverse, multifunctionalized pyrazolo-fused heterocycles with good stereocontrol.

Though this method is more complex and designed for more structurally diverse targets, it demonstrates the flexibility of pyrazolo[3,4-c]pyridine core synthesis and could be adapted for the target compound with appropriate substrates.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Palladium-catalyzed cross-coupling Pd(OAc)2, PPh3, base, acetonitrile-water, elevated temp High specificity, scalable, good yields Requires expensive Pd catalyst
Ring-closure of pyridinecarboxaldehyde Oxammonium hydrochloride, DMF, triethylamine, 60°C Mild conditions, inexpensive reagents Moderate yields, longer reaction times
Four-component bicyclization Aryl glyoxals, pyrazol-5-amines, amines, cyclic diketones Structural diversity, microwave-assisted More complex substrates and steps

Detailed Research Findings and Notes

  • The palladium-catalyzed Suzuki-Miyaura coupling remains the most practical and widely used method for preparing halogenated pyrazolo[3,4-c]pyridine derivatives with protecting groups such as tetrahydro-2H-pyran-2-yl on nitrogen.

  • The ring-closure approach using oxammonium hydrochloride as a catalyst offers a greener and cost-effective alternative for constructing the pyrazolo[3,4-b]pyridine scaffold, which can be modified for the target compound.

  • Multicomponent bicyclization methods provide novel routes to complex fused pyrazolo derivatives, expanding the synthetic toolbox for medicinal chemistry applications, though they are less direct for the specific target compound.

  • Protecting the pyrazole nitrogen with tetrahydro-2H-pyran-2-yl group is critical during cross-coupling to prevent undesired side reactions and to improve reaction selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloro substituents can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the oxo groups back to hydroxyl groups.

  • Substitution: Nucleophilic substitution reactions can be used to replace the bromo or chloro substituents with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 3-bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-5-oxide.

  • Reduction: Formation of this compound-5-ol.

  • Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
This compound is being investigated for its pharmacological properties, particularly as a potential drug candidate targeting specific enzymes and receptors. The unique structural features of the pyrazolo[3,4-c]pyridine core allow for interactions that can modulate biological activity.

Case Study: Anticancer Activity

A study conducted on derivatives of pyrazolo[3,4-c]pyridine indicated that modifications at the 3 and 4 positions can enhance anticancer activity. The introduction of the tetrahydro-2H-pyran moiety was shown to improve solubility and bioavailability, making it a promising candidate for further development in cancer therapeutics.

Organic Synthesis Applications

Building Block for Complex Molecules
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine serves as a versatile building block in organic synthesis. Its halogen substituents enable various substitution reactions, facilitating the construction of more complex molecular architectures.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

  • Halogenation : Introduction of bromo and chloro groups.
  • Nucleophilic Substitution : Incorporation of the tetrahydro-2H-pyran moiety.

Material Science Applications

Development of New Materials
The unique properties of this compound make it suitable for applications in material science. Its structural characteristics can be exploited to develop new materials with specific electrical or optical properties.

Case Study: Conductive Polymers

Research has shown that incorporating pyrazolo[3,4-c]pyridine derivatives into polymer matrices can enhance conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for electronic devices.

Mechanism of Action

The mechanism by which 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Formula : C₁₁H₁₂BrN₃O
  • Molar Mass : 282.14 g/mol
  • Key Differences: Lacks the 4-chloro substituent.
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
  • Formula : C₁₂H₁₄BrN₃O₂
  • Molar Mass : 312.16 g/mol
  • Key Differences : Methoxy (OMe) at position 4 introduces electron-donating effects, altering electronic properties compared to the electron-withdrawing Cl. This may shift regioselectivity in electrophilic aromatic substitution reactions .
3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-B]pyridine
  • Formula : C₁₁H₁₁BrFN₃O
  • Molar Mass : 300.13 g/mol
  • Key Differences : Fluorine (F) at position 5 and a pyrazolo[3,4-B]pyridine core. Fluorine’s high electronegativity enhances metabolic stability, making this compound more suited for in vivo applications .

Core Structure Variations

6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
  • Formula : C₁₁H₁₁BrIN₃O
  • Molar Mass : 408.08 g/mol
  • Key Differences: Iodo (I) substituent at position 3 and pyrazolo[4,3-b]pyridine core.
5-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
  • Formula : C₇H₅BrClN₂O
  • Molar Mass : 245.49 g/mol
  • Key Differences: Pyrrolo-pyridinone core with Br and Cl. The lactam structure introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes .

Physical and Spectral Properties

Compound Boiling Point (°C) Density (g/cm³) pKa
Target Compound Not reported ~1.7 (Predicted) ~6.0
3-Bromo-4-methoxy analog 443.7 ± 45.0 1.68 ± 0.1 6.15 ± 0.30
3-Bromo-5-fluoro analog 421.1 ± 45.0 1.80 ± 0.1 -0.33 ± 0.30

Note: Predicted data from computational models .

Biological Activity

3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its significant biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C11H11BrClN3O and a molecular weight of 316.58 g/mol. Its structure features a pyrazolo[3,4-c]pyridine core with a bromine atom at the 3-position and a chlorine atom at the 4-position, alongside a tetrahydro-2H-pyran moiety. These structural characteristics contribute to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H11BrClN3O
Molecular Weight316.58 g/mol
Purity~95%

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Studies have shown that this compound and its derivatives possess significant antibacterial properties. The mechanism is believed to involve interaction with bacterial enzymes or receptors, disrupting their function and leading to bacterial cell death. For instance, derivatives of this compound have been tested against strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth through specific binding interactions with target proteins involved in bacterial metabolism .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation and survival. For example, studies have highlighted its potential as an inhibitor of CDK9, which is crucial for RNA polymerase II transcription regulation . This inhibition can lead to reduced expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various biological targets:

  • Enzyme Inhibition : The compound interacts with enzymes involved in critical cellular pathways, such as signal transduction and metabolic processes.
  • Receptor Modulation : It may modulate receptor activities that are pivotal in cancer progression and bacterial infection pathways.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that derivatives of this compound showed effective inhibition against M. tuberculosis, highlighting its potential as a lead compound for developing new antitubercular agents .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound can induce apoptosis through the downregulation of survival pathways mediated by Mcl-1 protein .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine?

A typical synthesis involves three key steps (Table 1):

  • Step 1 : Cyclization of 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination using HBr to yield the pyrazolo[3,4-b]pyridine core (29% yield) .
  • Step 2 : Boc protection using Boc₂O, DMAP, and Et₃N in DMF to stabilize the intermediate (88% yield) .
  • Step 3 : Palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/XPhos system) with aryl amines under nitrogen, followed by Boc deprotection with TFA to yield the final product (70% yield) .

Table 1 : Synthetic Protocol Overview

StepReagents/ConditionsKey IntermediateYield
1Hydrazine, HBr, 110°CPyrazolo core29%
2Boc₂O, DMAP, DMFBoc-protected88%
3Pd catalysis, TFAFinal product70%

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the tetrahydro-2H-pyran (THP) group shows characteristic signals at δ 1.6–4.5 ppm .
  • LCMS : Validates molecular weight and monitors reaction progress (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : Resolves ambiguities in regioisomerism, as demonstrated in structurally related pyrazolo-pyridines .
  • Elemental Analysis : Ensures purity (>97% by HPLC, as per industry standards) .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound to improve yields?

  • Catalyst Selection : Use Pd₂(dba)₃ with XPhos ligand for Buchwald-Hartwig amination, which enhances coupling efficiency with aryl amines .
  • Temperature Control : Maintain 100°C for 12 hours to balance reaction rate and side-product formation .
  • Purification : Employ reverse-phase HPLC to isolate the product from unreacted starting materials or regioisomers .
  • Contradiction Note : Alternative methods (e.g., Suzuki coupling) may require boron-containing analogs, but regioselectivity challenges arise due to steric hindrance from the THP group .

Q. What strategies resolve contradictory spectroscopic data when characterizing novel derivatives of this scaffold?

  • Regioisomer Discrimination : Use 2D NMR (e.g., NOESY, HMBC) to differentiate between N1- and N2-substituted pyrazoles. For example, THP substitution at N1 shifts adjacent proton signals downfield .
  • Dynamic HPLC : Separate regioisomers using chiral columns or gradient elution .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts to validate structures .

Q. How can researchers ensure compound stability during multi-step synthesis and storage?

  • Intermediate Handling : Protect reactive intermediates (e.g., brominated precursors) from moisture using inert atmospheres and anhydrous solvents .
  • Storage Conditions : Store the final product at –20°C in sealed, desiccated containers to prevent THP deprotection or hydrolysis .
  • Stability Monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LCMS tracking to identify degradation pathways .

Methodological Considerations

  • Safety : Follow strict protocols for handling toxic intermediates (e.g., brominated compounds). Use fume hoods, PPE, and waste neutralization systems as outlined in H314/H318 hazard codes .
  • Data Validation : Cross-reference NMR assignments with literature analogs (e.g., 4-chloro-7H-pyrrolo[2,3-c]pyridazine in ) to avoid misassignment.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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